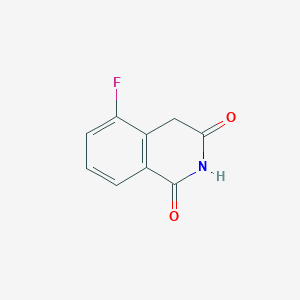
4-Bromo-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom at the fourth position of the pyranone ring. Pyranones are known for their diverse biological activities and are widely used in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to the solution of 5,6-dihydro-2H-pyran-2-one . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and to facilitate the formation of the desired brominated product .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6-dihydro-2H-pyran-2-one.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyranones.
Oxidation: Formation of lactones or other oxidized derivatives.
Reduction: Formation of 5,6-dihydro-2H-pyran-2-one.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The pyranone ring can also undergo various transformations, contributing to its biological activities. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-2H-pyran-2-one: Lacks the bromine atom and has different reactivity and biological activities.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and applications.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Contains a methyl group, which alters its reactivity and biological activities.
Uniqueness: 4-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H5BrO2 |
|---|---|
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
4-bromo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
InChI-Schlüssel |
NMRKGNGMWNGPFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


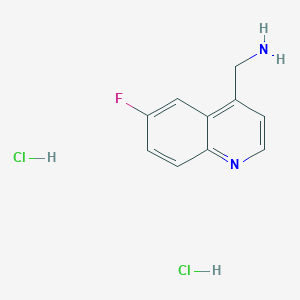
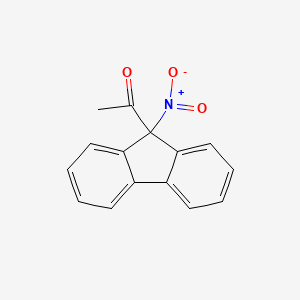
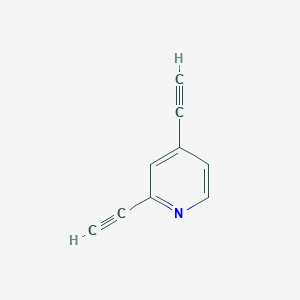
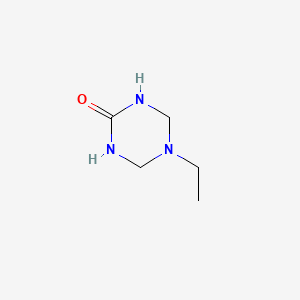
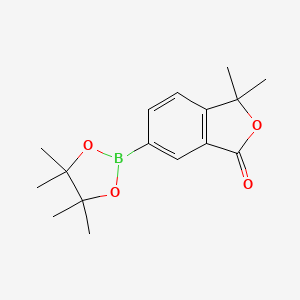
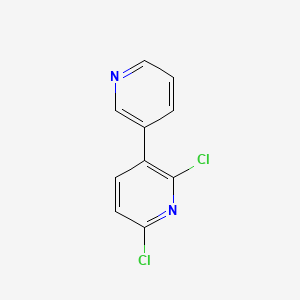
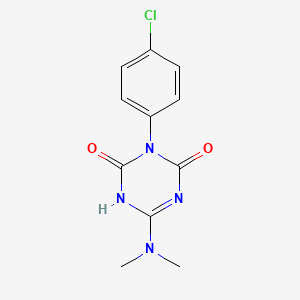


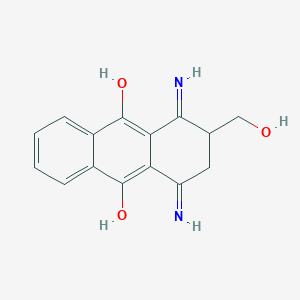
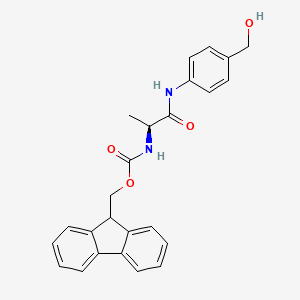
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
